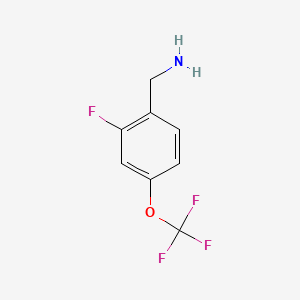

2-Fluoro-4-(trifluoromethoxy)benzylamine

Description

Historical Context and Development of Fluorinated Benzylamines

The development of fluorinated benzylamines emerged from advancements in organofluorine chemistry during the mid-20th century. Early work focused on halogen exchange reactions, such as the substitution of chlorine with fluorine using potassium fluoride (KF), as demonstrated in the synthesis of fluoroaromatic compounds. The unique electronic properties of fluorine, including its high electronegativity ($$ \chi = 3.98 $$) and small atomic radius ($$ 1.47 \, \text{Å} $$), made fluorinated benzylamines attractive for pharmaceutical and materials science applications. By the 1980s, methods for introducing trifluoromethoxy groups (-OCF$$_3$$) into aromatic systems were refined, enabling the synthesis of complex derivatives like 2-fluoro-4-(trifluoromethoxy)benzylamine. These advancements aligned with the growing demand for bioactive compounds with enhanced metabolic stability and lipophilicity.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic integration of fluorine and trifluoromethoxy groups to modulate molecular properties. The C–F bond ($$ \text{bond energy} \approx 480 \, \text{kJ/mol} $$) contributes to thermal and chemical stability, while the electron-withdrawing trifluoromethoxy group alters aromatic ring electron density, influencing reactivity in substitution and coupling reactions. Such compounds are critical intermediates in synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. For instance, fluorinated benzylamines serve as precursors in positron emission tomography (PET) radiotracers, leveraging fluorine-18 isotopes for imaging applications.

IUPAC Nomenclature and Structural Classification

The systematic IUPAC name for this compound is [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine , reflecting its substitution pattern on the benzene ring (Table 1). Structurally, it belongs to the arylalkylamine class, characterized by an amine group (-NH$$_2$$) attached to a benzyl carbon. The ortho-fluoro and para-trifluoromethoxy substituents create distinct electronic effects: the fluorine atom induces inductive electron withdrawal, while the trifluoromethoxy group exerts both inductive and resonance effects.

Table 1: Nomenclature and Structural Classification

| Property | Description |

|---|---|

| IUPAC Name | [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine |

| Parent Structure | Benzylamine |

| Substituents | -F (position 2), -OCF$$_3$$ (position 4) |

| Hybridization | sp$$^2$$ (aromatic ring), sp$$^3$$ (amine-bearing carbon) |

CAS Registry and Chemical Identification Systems

The compound is uniquely identified by CAS Registry Number 1240257-11-7 , ensuring unambiguous reference across chemical databases. Additional identifiers include:

Molecular Formula and Structural Parameters

The molecular formula C$$8$$H$$7$$F$$_4$$NO corresponds to a molar mass of 209.14 g/mol . Key structural parameters include:

- Bond Lengths : C–F ($$ \approx 1.34 \, \text{Å} $$), C–O ($$ \approx 1.36 \, \text{Å} $$)

- Bond Angles : C–C–F ($$ \approx 120^\circ $$), C–O–CF$$_3$$ ($$ \approx 104.5^\circ $$)

- SMILES : NCC1=C(F)C=C(OC(F)(F)F)C=C1

The trifluoromethoxy group adopts a conformation where the CF$$_3$$ moiety is staggered relative to the aromatic ring, minimizing steric hindrance. This geometry enhances solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF).

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIVBJQCDRXELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001244370 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-11-7 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001244370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on Fluorinated Nitrobenzyl Precursors

- A common approach starts with 2-fluoro-4-nitrobenzyl derivatives , where the nitro group serves as a precursor for amine introduction.

- The trifluoromethoxy group is introduced via nucleophilic substitution using trifluoromethoxide anion under controlled conditions.

- Subsequent reduction of the nitro group to an amine yields the benzylamine derivative.

- Typical reducing agents include catalytic hydrogenation (H2 with Pd/C) or iron powder with acid (e.g., NH4Cl) for milder conditions.

Halomethylation Followed by Cyanide Substitution and Reduction

- Starting from trifluoromethoxybenzene , halomethylation (bromomethylation or chloromethylation) at the para position produces 4-halogenomethyl-1-trifluoromethoxybenzene.

- This intermediate undergoes halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.

- Catalytic hydrogenation (e.g., hydrogen with nickel catalyst) reduces the nitrile to the corresponding benzylamine.

- This method avoids expensive palladium catalysts and provides good overall yields (>40%).

Direct Substitution on Fluorinated Benzyl Alcohols

- Reaction of 2-fluoro-4-nitrobenzyl alcohol with trifluoroethanol in the presence of bases like potassium carbonate yields trifluoroethoxy intermediates.

- Subsequent catalytic hydrogenation reduces the nitro group to amine, forming the benzylamine.

- This method is more common for related compounds with trifluoroethoxy rather than trifluoromethoxy groups but shares conceptual similarities.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halomethylation | Trifluoromethoxybenzene + Br2 or Cl2, catalyst | 60+ | Produces 4-bromomethyl- or 4-chloromethyl-1-trifluoromethoxybenzene |

| 2 | Halogen-Cyano Exchange | Halomethyl intermediate + NaCN | High | Converts halomethyl to acetonitrile derivative |

| 3 | Catalytic Hydrogenation | H2 + Ni catalyst, mild temperature | >40 | Reduces nitrile to benzylamine, avoids Pd catalysts, suitable for scale-up |

| 4 | Nucleophilic Aromatic Substitution | 2-Fluoro-4-nitrobenzylamine + trifluoromethoxide anion | Variable | Requires controlled temperature; subsequent reduction of nitro to amine necessary |

| 5 | Reduction of Nitro Group | H2 + Pd/C or Fe powder + NH4Cl | High | Converts nitro group to amine, critical for final benzylamine formation |

Research Findings and Optimization Notes

- Temperature Control: Reduction reactions are typically conducted between 30°C and 110°C, with 50–90°C being optimal for iron powder reductions to balance reaction rate and selectivity.

- Catalyst Selection: Nickel catalysts are preferred for nitrile reduction in industrial processes due to cost-effectiveness and scalability, while palladium catalysts offer higher activity but at higher cost.

- Purification: The formation of diazonium salts and their subsequent decomposition are used in some steps to improve purity and yield of intermediates.

- Yields: Overall yields for multi-step syntheses range from 40% to over 90%, depending on the method and conditions. For example, halomethylation steps yield about 60% or more, while reduction steps can achieve yields above 85%.

- Avoidance of Expensive Reagents: Some patented methods emphasize avoiding expensive palladium catalysts and multi-step cleavages to improve industrial feasibility.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Intermediates | Main Reactions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrobenzylamine | 2-Fluoro-4-(trifluoromethoxy)nitrobenzylamine | Nucleophilic substitution + reduction | Well-established, good for lab scale | Multi-step, sensitive to reaction conditions |

| 2 | Trifluoromethoxybenzene | 4-Halomethyl-1-trifluoromethoxybenzene → acetonitrile derivative | Halomethylation → cyanide substitution → catalytic hydrogenation | High yield, industrial scalability | Requires handling of cyanide |

| 3 | 2-Fluoro-4-nitrobenzyl alcohol | Trifluoroethoxy intermediate | Ether formation + catalytic hydrogenation | Suitable for related compounds | Less direct for trifluoromethoxy |

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using palladium catalysts and boronic acids.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)benzylamine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and agrochemical research.

Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine: It is explored for its potential in drug discovery, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

Industry: The compound is utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzylamine is largely dependent on its specific application. In medicinal chemistry, the compound’s fluorine atoms can enhance the binding affinity and selectivity of drug candidates to their molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, thereby modulating its pharmacokinetic properties. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights critical differences between 2-Fluoro-4-(trifluoromethoxy)benzylamine and structurally related benzylamine derivatives:

Key Observations:

- Substituent Effects : The trifluoromethoxy (-OCF₃) group is bulkier and more electronegative than the trifluoromethyl (-CF₃) group, influencing solubility and reactivity. For example, this compound has a higher molecular weight (209.14 g/mol) than its trifluoromethyl counterpart (207.17 g/mol) due to the oxygen atom .

Stability Considerations:

- Air Sensitivity : Both this compound and 4-(trifluoromethoxy)benzylamine are air-sensitive, necessitating handling under nitrogen or argon .

- Thermal Stability : Compounds with -OCF₃ groups (e.g., main compound) may exhibit lower thermal stability compared to -CF₃ analogs due to the weaker C-O bond .

Biological Activity

2-Fluoro-4-(trifluoromethoxy)benzylamine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 227.16 g/mol. The presence of fluorine and trifluoromethoxy groups is significant as these modifications can enhance the compound's lipophilicity and biological activity.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly against coronaviruses such as SARS-CoV-2. In vitro assays demonstrated an effective inhibition with an EC50 value of 1.00 μM, showcasing its potential as a therapeutic agent for viral infections .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cellular assays, it showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, in the HCT116 colon cancer cell line, the compound exhibited an IC50 value of 0.64 μM, suggesting strong potential for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound involve modulation of specific cellular pathways:

- Antiviral Mechanism : The compound appears to inhibit viral replication by modulating autophagy processes within host cells, as evidenced by changes in SKP2 and BECN1 expression levels in treated Vero-E6 cells .

- Anticancer Mechanism : Its anticancer effects are likely mediated through apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways comprehensively.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors with amine derivatives under controlled conditions to ensure high yield and purity. Detailed synthetic routes often include the use of fluorinating agents and careful temperature management to achieve desired substitutions on the benzene ring.

Case Studies

Q & A

Q. Experimental validation :

- Molecular docking : Simulate interactions with SARS-CoV-2 targets (PDB: 6LU7).

- In vitro assays : Measure inhibition of viral replication in Vero E6 cells .

Basic: What analytical techniques characterize this compound?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for CF₃O) .

- Mass spectrometry : HRMS confirms molecular weight (209.14 g/mol) .

- HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Advanced: How does structural isomerism impact reactivity and bioactivity?

Answer:

Positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives) exhibit distinct properties:

- Electronic effects : 4-Trifluoromethoxy substitution increases ring electron deficiency, enhancing electrophilic substitution rates .

- Bioactivity : this compound shows higher antiviral potency than 3-fluoro analogs due to optimal steric alignment .

Table 2 : Comparative Bioactivity of Isomers

| Isomer | EC50 (SARS-CoV-2, µM) | IC50 (MCF-7, µM) |

|---|---|---|

| 2-Fluoro-4-(CF₃O)-benzylamine | 1.00 | 2.5 |

| 3-Fluoro-5-(CF₃O)-benzylamine | 5.20 | 4.8 |

Basic: What safety precautions are required during handling?

Answer:

- Air sensitivity : Store under inert gas (N₂/Ar) to prevent oxidation .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties (UN3259) .

- Waste disposal : Neutralize amine residues with dilute HCl before disposal .

Advanced: How to design derivatives for enhanced solubility without compromising activity?

Answer:

- Pro-drug strategies : Introduce phosphate or PEG groups on the amine.

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 4-fluoro-2-methoxybenzylamine HCl) .

- Structure-activity relationship (SAR) : Retain CF₃O for bioactivity while adding polar substituents (e.g., -OH, -COOH) .

Advanced: What computational tools predict its metabolic stability?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic clearance and CYP450 interactions.

- In silico metabolism : Simulate oxidative deamination pathways using Gaussian-based DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.